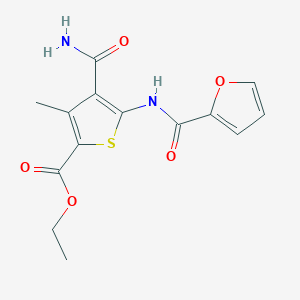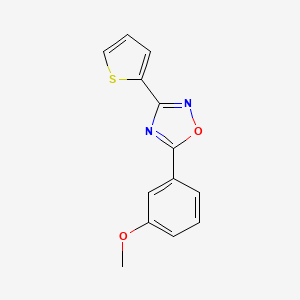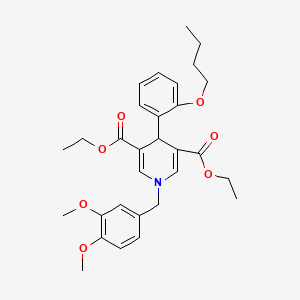![molecular formula C19H18N6O2 B5543811 5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5543811.png)
5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of substances that have been studied for their potential in various applications, including as inhibitors or activators in biochemical processes. Research into similar compounds has focused on their synthesis, molecular structure, and the relationship between their structure and biological activity.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including etherification, oximation, and Beckmann rearrangement, starting from specific precursors like rotenone and dimethyloxosulphonium methylide (Chen, Ye, & Hu, 2012). These methods highlight the complexity and precision required in chemical synthesis to achieve the desired molecular architecture.
Molecular Structure Analysis
Structural determination of similar compounds is typically conducted using X-ray crystallography, which reveals the crystal structure and molecular geometry. For instance, compounds have been identified with triclinic space groups and specific cell parameters, showcasing the diversity in molecular structures and the importance of precise structural analysis (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical behavior of such compounds under various conditions can elucidate their reactivity and potential chemical applications. Studies have explored the photochemistry and photodecomposition of related molecules, indicating how structural elements influence reactivity under light exposure (Gómez-Zavaglia et al., 2006).
Physical Properties Analysis
The physical properties, including thermal and optical characteristics, of compounds in this category have been investigated. Research has indicated that such compounds can exhibit high thermal stability and specific optical properties, which are crucial for their potential application in materials science and engineering (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including electrochemical stability and photoelectrical properties, have been thoroughly studied. For example, derivatives of indolo[3,2-b]carbazole have shown significant electrochemical stability and distinct energy values related to their molecular orbitals, highlighting the intricate relationship between molecular structure and chemical properties (Simokaitiene et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Novel Indole-Benzimidazole Derivatives: Research by Wang et al. (2016) explored the synthesis of indole-benzimidazole derivatives, including 5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide. These compounds were created by condensing indole carboxylic acids with substituted o-phenylenediamines, showcasing the chemical versatility of this compound (Wang et al., 2016).
Medical Research
Potential Antiallergy Agents
A study by Unangst et al. (1989) identified a series of novel indolecarboxamidotetrazoles, including this compound, as potential antiallergy agents. These compounds were found to inhibit the release of histamine from basophilic leukocytes in allergic donors, suggesting therapeutic potential in allergy treatment (Unangst et al., 1989).
In Vitro Effects on Interleukin Release
alloantigens. The compound was found to be a weak inhibitor of IL-1 and IL-2 release, indicating its potential influence on immune response mechanisms (Gilbertsen et al., 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-1-methyl-N-[(1-phenyltetrazol-5-yl)methyl]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-24-16-9-8-15(27-2)10-13(16)11-17(24)19(26)20-12-18-21-22-23-25(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBQKRKMYPEASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)



![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)


![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![N-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5543796.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)